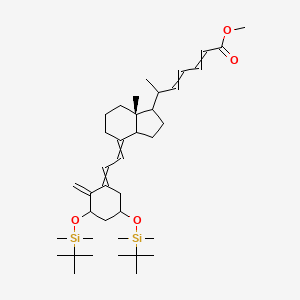![molecular formula C18H22O4S B14176873 2,2'-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] CAS No. 1000775-75-6](/img/structure/B14176873.png)
2,2'-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] is a chemical compound characterized by the presence of a sulfanediyl group linking two 1-(4-methoxyphenyl)ethan-1-ol moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] typically involves the reaction of 4-methoxybenzyl alcohol with sulfur-containing reagents under controlled conditions. One common method includes the use of a sulfanediyl precursor, such as thiourea or sulfur dichloride, which reacts with 4-methoxybenzyl alcohol in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] has several scientific research applications:
Polymer Chemistry: Used as a monomer or chain extender in the synthesis of thermoplastic polyurethane elastomers (TPUs) with enhanced mechanical properties.
Materials Science: Incorporated into materials to improve thermal stability and mechanical strength.
Biological Studies: Investigated for potential biological activities due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] involves its interaction with molecular targets through its hydroxyl and methoxy groups. These functional groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s behavior in various environments. The sulfanediyl group may also play a role in stabilizing the compound’s structure and enhancing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)ethanol: A simpler analog with similar functional groups but lacking the sulfanediyl linkage.
2,2’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol: Another compound with a sulfanediyl linkage but different substituents on the aromatic rings.
Uniqueness
2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] is unique due to its combination of hydroxyl, methoxy, and sulfanediyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in polymer chemistry and materials science, where these properties can be leveraged to enhance material performance.
Propiedades
Número CAS |
1000775-75-6 |
|---|---|
Fórmula molecular |
C18H22O4S |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-[2-hydroxy-2-(4-methoxyphenyl)ethyl]sulfanyl-1-(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C18H22O4S/c1-21-15-7-3-13(4-8-15)17(19)11-23-12-18(20)14-5-9-16(22-2)10-6-14/h3-10,17-20H,11-12H2,1-2H3 |
Clave InChI |
KIWZDXZXPIXQEV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(CSCC(C2=CC=C(C=C2)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)
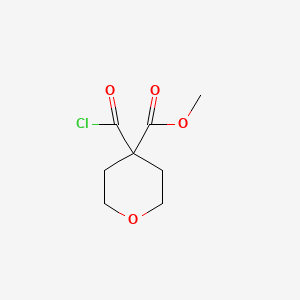
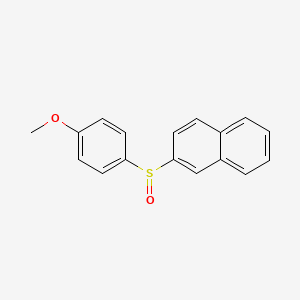
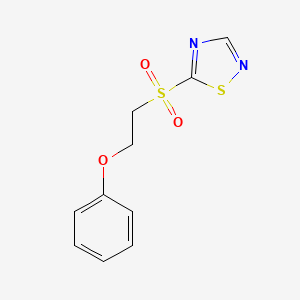
![4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine](/img/structure/B14176821.png)
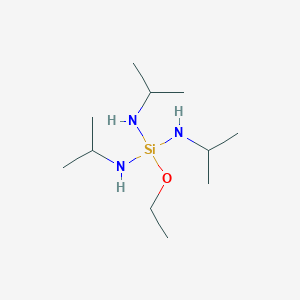
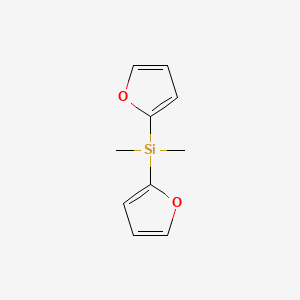

![2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14176833.png)

![4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B14176843.png)
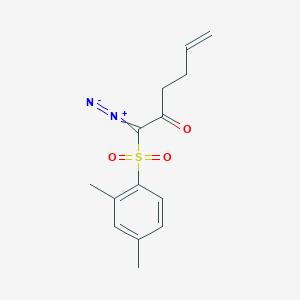
![2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile](/img/structure/B14176857.png)
